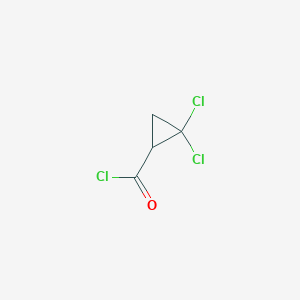

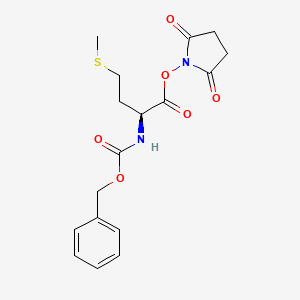

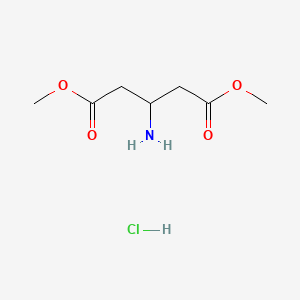

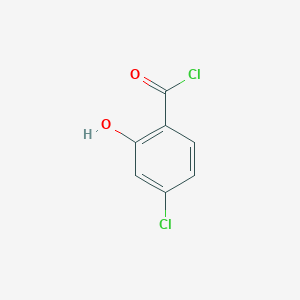

![molecular formula C7H10ClN3O B1355107 3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol CAS No. 55662-19-6](/img/structure/B1355107.png)

3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol

Vue d'ensemble

Description

3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol, also known as 3-chloro-4-amino-1-propanol, is a synthetic compound used in a variety of scientific research applications. It is an important chemical reagent used in the synthesis of other compounds, and has been used in a variety of biochemical and physiological experiments.

Applications De Recherche Scientifique

Supramolecular Structures : The molecule shows a very polarized molecular-electronic structure, which is significant in the study of hydrogen bonding, base pairing, and molecular packing in aminopyrimidine structures. This is crucial for understanding nucleic acid structures and functions (Cheng et al., 2011).

Kinase Inhibition and Anticancer Activity : Derivatives of this compound have been evaluated as inhibitors of Src kinase, with certain derivatives showing significant inhibitory potency and potential anticancer activity (Sharma et al., 2010).

Synthesis of Intermediates for HIV-1 Inhibitors : The compound has been used in the synthesis of intermediates for diarylpyrimidine HIV-1 reverse transcriptase inhibitors, demonstrating its importance in the development of antiviral drugs (Ju Xiu-lia, 2015).

Crystal Structure Analysis : Studies on the crystal structure of related pyrimidin-4-one derivatives have provided insights into their hydrogen-bonding patterns, which is valuable in the design of pharmaceuticals (Gerhardt & Bolte, 2016).

Synthesis and Biological Properties : Research has been conducted on the synthesis of derivatives and their biological properties, such as anticonvulsive and n-cholinolytic activities, highlighting their potential in therapeutic applications (Papoyan et al., 2011).

Enzymatic Synthesis of Cyclic Polyamines : The compound has been used as a starting material for the enzymatic synthesis of cyclic polyamines, showing potential in drug and gene delivery (Cassimjee et al., 2012).

Synthesis of Radioligands : The compound has been used in the synthesis of radiolabelled high affinity antagonists for receptors, such as the corticotropin-releasing hormone type 1 receptor, important for cell-based binding assays (Hiebel et al., 2006).

Propriétés

IUPAC Name |

3-[(2-chloropyrimidin-4-yl)amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c8-7-10-4-2-6(11-7)9-3-1-5-12/h2,4,12H,1,3,5H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJXZBFICQTCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1NCCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

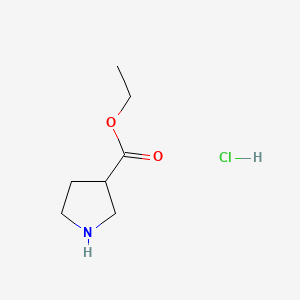

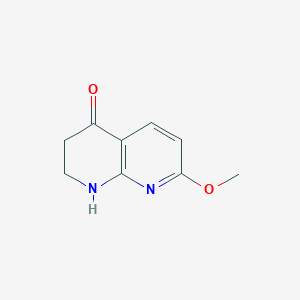

![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)